6-苯基己胺,盐酸盐

描述

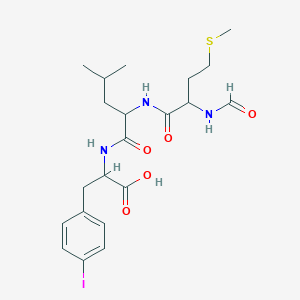

6-Phenylhexylamine, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and drug development. This compound is a derivative of phenethylamine, which is a naturally occurring compound found in various plants and animals. 6-Phenylhexylamine, hydrochloride is synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

科学研究应用

环境科学:李等人 (2021) 的一项研究发现,氯离子(如 6-苯基己胺中的盐酸盐)可以增强芬顿体系中污染物的降解。该过程涉及将活性物质从 Fe(IV) 转变为自由基,从而促进羟基化中间体并减少硝化中间体 (Li et al., 2021)。

医药应用:

- Racané 等人 (2006) 合成了新型的 6-氨基-2-苯基苯并噻唑衍生物,对各种恶性人细胞系显示出细胞抑制活性,表明其作为新型抗肿瘤剂的潜力 (Racané et al., 2006)。

- 苯肾上腺素盐酸盐是一种相关化合物,可有效降低眼压,用于治疗青光眼和眼部高血压 (Heath & Geiter, 1949)。

材料科学:

- Mahmoud 等人 (1990) 证明了 2-甲基-6-苯基色酮 la 及其衍生物与各种试剂具有良好的反应性,表明在材料合成中具有潜在应用 (Mahmoud et al., 1990)。

- N-苯甲酰-N-苯基羟胺,另一种相关化合物,在化学分析中具有多功能的分析应用,克服了类似试剂的缺陷,显示出未来应用的潜力 (Shendrikar, 1969)。

作用机制

Target of Action

6-Phenylhexylamine, hydrochloride is a compound that is structurally similar to phenethylamine . Phenethylamine targets several receptors, including the primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion.

Mode of Action

Phenethylamine, for instance, releases norepinephrine and dopamine, and induces acetylcholine release via a glutamate-mediated mechanism . It also binds to the human trace amine-associated receptor 1 (hTAAR1) as an agonist .

Biochemical Pathways

Phenethylamine, a structurally similar compound, is known to regulate monoamine neurotransmission by binding to htaar1 and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .

Pharmacokinetics

Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b), among other enzymes . Its exogenous half-life is approximately 5-10 minutes, and it is excreted through the kidneys .

Result of Action

Phenethylamine, a structurally similar compound, acts as a central nervous system stimulant in humans . It regulates monoamine neurotransmission, which can affect mood and cognition .

Action Environment

The action, efficacy, and stability of 6-Phenylhexylamine, hydrochloride can be influenced by various environmental factors. For instance, its solubility in chloroform suggests that it may be more effective in non-polar environments . Additionally, it should be stored at 4°C and is hygroscopic, indicating that it absorbs water from the air .

属性

IUPAC Name |

6-phenylhexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;/h3,5-6,9-10H,1-2,4,7-8,11,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKYEUDNRJFMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676110 | |

| Record name | 6-Phenylhexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120375-57-7 | |

| Record name | 6-Phenylhexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)

![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)

![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)